molecular formula C20H20F2N4O2 B2876879 1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea CAS No. 1795443-13-8

1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea

Cat. No.: B2876879
CAS No.: 1795443-13-8
M. Wt: 386.403
InChI Key: MSNCAFFEBJLURH-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Introduction of the 2,6-Difluorophenyl Group:

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Incorporation of the 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl Group: This step involves the formation of the cyclopenta[c]pyrazole ring system followed by its attachment to the urea core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)urea: Lacks the cyclopenta[c]pyrazole ring system.

    1-(Furan-2-ylmethyl)-3-(phenyl)urea: Lacks the difluorophenyl group and the cyclopenta[c]pyrazole ring system.

    3-(2,6-Difluorophenyl)-1-(phenyl)urea: Lacks the furan-2-ylmethyl group and the cyclopenta[c]pyrazole ring system.

Uniqueness

The uniqueness of 1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2/c1-25-18-9-2-6-14(18)17(24-25)12-26(11-13-5-4-10-28-13)20(27)23-19-15(21)7-3-8-16(19)22/h3-5,7-8,10H,2,6,9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNCAFFEBJLURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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